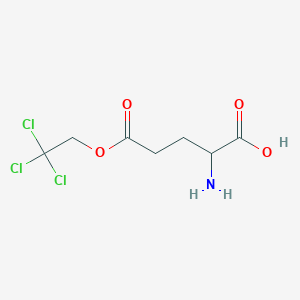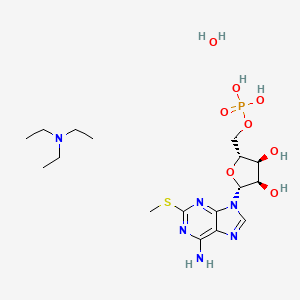
phenol;tungsten
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol;Tungsten is a compound that combines the properties of phenol and tungsten. Phenol, also known as hydroxybenzene, is an aromatic organic compound with the molecular formula C6H5OH. Tungsten, on the other hand, is a transition metal with the symbol W and atomic number 74. The combination of these two components results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of phenol;tungsten can be achieved through various methods. One common approach involves the reaction of tungsten hexachloride (WCl6) with phenol in the presence of a base such as sodium hydroxide (NaOH). The reaction typically occurs in an organic solvent like ethanol or methanol under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where tungsten compounds are reacted with phenolic compounds under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product with high purity and yield .
化学反応の分析
Types of Reactions: Phenol;tungsten undergoes various chemical reactions, including:
Substitution: Phenol can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: H2, NaBH4, mild temperatures.
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinones, hydroquinones.
Reduction: Lower oxidation state tungsten compounds.
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.
科学的研究の応用
Phenol;tungsten has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, coatings, and electronic components.
作用機序
フェノール;タングステンの作用機序には、分子標的および経路との相互作用が含まれます。
触媒活性: タングステンは、電子移動や酸化還元反応を促進することにより触媒として作用します。
抗酸化特性: フェノールは、フリーラジカルの捕捉や金属イオンのキレート化によって、化合物の抗酸化作用に貢献しています.
生物学的相互作用: フェノール;タングステンは、細胞成分と相互作用して、シグナル伝達経路や遺伝子発現に影響を与える可能性があります.
類似化合物との比較
フェノール;タングステンは、次のような他の類似化合物と比較できます。
フェノール;モリブデン: 同様の触媒特性がありますが、反応性と安定性が異なります。
フェノール;バナジウム: 酸化状態と酸化還元挙動が異なります。
フェノール;鉄: 磁気特性と触媒効率が異なります
独自性: フェノール;タングステンは、フェノールとタングステンの特性をユニークに組み合わせているため、化学、生物学、医学、産業においてさまざまな用途への汎用性の高いプラットフォームを提供します .
特性
分子式 |
C36H36O6W |
|---|---|
分子量 |
748.5 g/mol |
IUPAC名 |
phenol;tungsten |
InChI |
InChI=1S/6C6H6O.W/c6*7-6-4-2-1-3-5-6;/h6*1-5,7H; |
InChIキー |
LBTYUMZOCMQFHI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.[W] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine](/img/structure/B12063057.png)


![4-Amino-7-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12063077.png)







![1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine](/img/structure/B12063120.png)

